molecular formula C13H19BrN2 B262674 N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine

N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine

Número de catálogo B262674
Peso molecular: 283.21 g/mol
Clave InChI: ZLEAFTGSKYQFSO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine, also known as BPPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPPA is a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is involved in various physiological processes.

Mecanismo De Acción

N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine is a selective agonist of TAAR1, which is a G protein-coupled receptor that is coupled to the Gαs protein. Activation of TAAR1 by N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which phosphorylates various downstream targets, leading to the modulation of neurotransmitter release, lipolysis, and energy expenditure.
Biochemical and Physiological Effects:
N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine has been shown to modulate dopamine and serotonin release in the brain, leading to its potential as an antidepressant and antipsychotic agent. N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine has also been shown to increase lipolysis and energy expenditure in animal models, leading to its potential as an anti-obesity agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine is a relatively new compound, and its effects on various physiological processes are still being studied. One advantage of N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine is its selectivity for TAAR1, which allows for the specific modulation of TAAR1-mediated signaling pathways. However, one limitation of N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine is its relatively low potency, which may limit its effectiveness in vivo.

Direcciones Futuras

For research on N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine include the development of more potent and selective TAAR1 agonists, as well as the investigation of its potential therapeutic applications in various physiological and pathological conditions. N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine may also be studied for its potential as a tool compound for the investigation of TAAR1-mediated signaling pathways.

Métodos De Síntesis

N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine can be synthesized by a multi-step process starting from 3-bromobenzaldehyde and piperidine. The first step involves the reaction of 3-bromobenzaldehyde with methylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine intermediate. This intermediate is then reacted with piperidine in the presence of acetic anhydride to form N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine.

Aplicaciones Científicas De Investigación

N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine has been studied for its potential therapeutic applications in various physiological and pathological conditions. TAAR1 is expressed in various regions of the brain and is involved in the regulation of dopamine and serotonin neurotransmission, which are important for mood, reward, and addiction. N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine has been shown to modulate dopamine and serotonin release in the brain, and has been studied for its potential as an antidepressant and antipsychotic agent.
N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine has also been studied for its potential in the treatment of obesity and metabolic disorders. TAAR1 is expressed in adipose tissue and is involved in the regulation of lipolysis and energy expenditure. N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine has been shown to increase lipolysis and energy expenditure in animal models, and has been studied for its potential as an anti-obesity agent.

Propiedades

Nombre del producto

N-(3-bromobenzyl)-N-(4-piperidinylmethyl)amine

Fórmula molecular

C13H19BrN2

Peso molecular

283.21 g/mol

Nombre IUPAC

N-[(3-bromophenyl)methyl]-1-piperidin-4-ylmethanamine

InChI

InChI=1S/C13H19BrN2/c14-13-3-1-2-12(8-13)10-16-9-11-4-6-15-7-5-11/h1-3,8,11,15-16H,4-7,9-10H2

Clave InChI

ZLEAFTGSKYQFSO-UHFFFAOYSA-N

SMILES

C1CNCCC1CNCC2=CC(=CC=C2)Br

SMILES canónico

C1CNCCC1CNCC2=CC(=CC=C2)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.